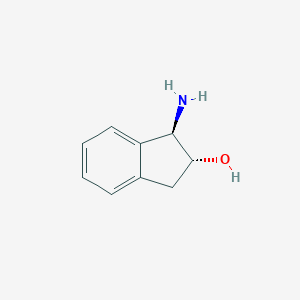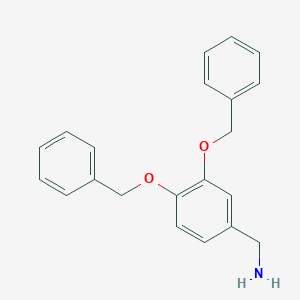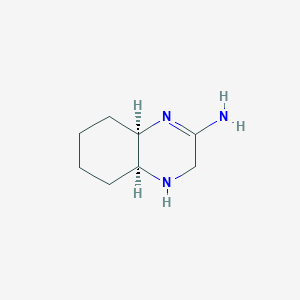
(4AS,8aR)-3,4,4a,5,6,7,8,8a-octahydroquinoxalin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4AS,8aR)-3,4,4a,5,6,7,8,8a-octahydroquinoxalin-2-amine, commonly known as Octahydroquinoxaline, is a cyclic amine compound with a molecular formula of C8H14N2. It has been widely used in scientific research due to its unique chemical properties and potential applications in various fields.
Mechanism Of Action
The mechanism of action of Octahydroquinoxaline is not fully understood, but it is believed to act as a GABA receptor antagonist. GABA is an inhibitory neurotransmitter in the central nervous system, and its receptors are involved in the regulation of various physiological functions, such as anxiety, sleep, and muscle tone. By blocking the GABA receptors, Octahydroquinoxaline may affect these physiological functions and lead to changes in behavior and physiology.
Biochemical And Physiological Effects
Octahydroquinoxaline has been shown to have various biochemical and physiological effects in experimental animals. It has been reported to increase locomotor activity and decrease anxiety-like behavior in mice. It has also been shown to affect the levels of various neurotransmitters, such as dopamine, serotonin, and norepinephrine, in the brain. In addition, Octahydroquinoxaline has been investigated for its potential anti-inflammatory and anti-tumor activities.
Advantages And Limitations For Lab Experiments
Octahydroquinoxaline has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yield. It is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, Octahydroquinoxaline has some limitations for lab experiments. It has low solubility in water and some organic solvents, which may limit its use in certain applications. In addition, its mechanism of action is not fully understood, which may complicate the interpretation of experimental results.
Future Directions
There are several future directions for the research on Octahydroquinoxaline. One direction is to investigate its potential applications in the fields of medicine and agriculture. It has been shown to have potential anti-inflammatory and anti-tumor activities, which may be useful in the development of new drugs for the treatment of various diseases. It has also been investigated for its potential use as a pesticide, due to its ability to inhibit the growth of certain plant pathogens. Another direction is to investigate its mechanism of action and its effects on various physiological functions. By understanding how Octahydroquinoxaline affects the brain and body, we may be able to develop new drugs that target specific physiological functions and diseases.
Synthesis Methods
The synthesis of Octahydroquinoxaline involves the reaction of cyclohexanone and ethylenediamine in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through a series of intermediate steps, leading to the formation of Octahydroquinoxaline as the final product. The yield of the reaction can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and concentration of the reagents.
Scientific Research Applications
Octahydroquinoxaline has been widely used in scientific research due to its potential applications in various fields. It has been used as a building block for the synthesis of complex organic molecules, such as alkaloids and natural products. It has also been used as a ligand for the preparation of metal complexes, which can be used as catalysts in various chemical reactions. In addition, Octahydroquinoxaline has been investigated for its potential applications in the fields of medicine, agriculture, and materials science.
properties
CAS RN |
179685-50-8 |
|---|---|
Product Name |
(4AS,8aR)-3,4,4a,5,6,7,8,8a-octahydroquinoxalin-2-amine |
Molecular Formula |
C8H15N3 |
Molecular Weight |
153.22 g/mol |
IUPAC Name |
(4aS,8aR)-3,4,4a,5,6,7,8,8a-octahydroquinoxalin-2-amine |
InChI |
InChI=1S/C8H15N3/c9-8-5-10-6-3-1-2-4-7(6)11-8/h6-7,10H,1-5H2,(H2,9,11)/t6-,7+/m0/s1 |
InChI Key |
SDSNUHYTHMYGNO-NKWVEPMBSA-N |
Isomeric SMILES |
C1CC[C@@H]2[C@H](C1)NCC(=N2)N |
SMILES |
C1CCC2C(C1)NCC(=N2)N |
Canonical SMILES |
C1CCC2C(C1)NCC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5H-pyrrolo[3,4-b]pyridin-7(6H)-one](/img/structure/B60298.png)
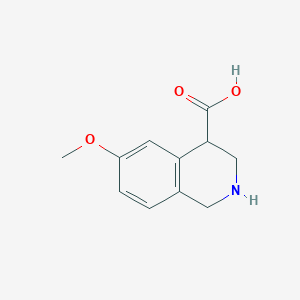

![Methyl[1-(thiophen-2-yl)ethyl]amine](/img/structure/B60320.png)

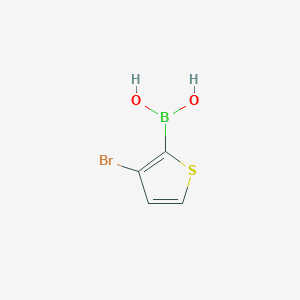
![7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B60328.png)

![7H-Isoxazolo[5,4-b]azepin-7-one,4,5,6,8-tetrahydro-3-methyl-(9CI)](/img/structure/B60331.png)


